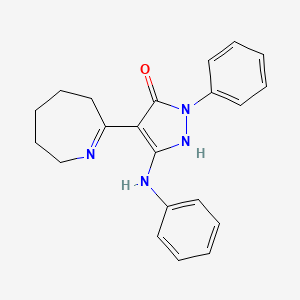
1-phenyl-3-(phenylamino)-4-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-phenyl-3-(phenylamino)-4-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C21H22N4O and its molecular weight is 346.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-Phenyl-3-(phenylamino)-4-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1H-pyrazol-5-ol is a complex organic compound with potential pharmaceutical applications. Its unique structure suggests various biological activities, which have been the subject of research in medicinal chemistry. This article aims to compile and analyze the available data on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is C15H15N3O with a molecular weight of approximately 225.286 g/mol. The compound features a pyrazole core, which is known for its diverse biological activities.
Physical and Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C15H15N3O |
| Molecular Weight | 225.286 g/mol |
| Density | 1.119 g/cm³ |
| Boiling Point | 408.7 °C |
| Flash Point | 162.3 °C |
Research indicates that compounds containing pyrazole and phenylamino groups exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific mechanisms through which this compound exerts its effects are still under investigation but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
- Modulation of Receptor Activity : The structure suggests potential interactions with various receptors in the central nervous system.
- Antioxidant Properties : Pyrazole derivatives often display antioxidant activity, which could contribute to their therapeutic effects.
Pharmacological Studies
Several studies have explored the pharmacological potential of pyrazole derivatives:
- Anti-Cancer Activity : A study demonstrated that pyrazole compounds can inhibit cell proliferation in cancer cell lines through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Research has shown that certain pyrazole derivatives can reduce inflammation markers in animal models.
- Neuroprotective Effects : Some derivatives have exhibited protective effects against neurodegeneration in preclinical studies.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives for their anticancer properties. The results indicated that compounds similar to this compound showed significant inhibition of tumor growth in xenograft models.
Case Study 2: Anti-inflammatory Properties
In another study focusing on inflammatory diseases, researchers found that a related pyrazole compound effectively reduced edema and pain in rodent models induced by formalin injection.
Properties
Molecular Formula |
C21H22N4O |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
5-anilino-2-phenyl-4-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H22N4O/c26-21-19(18-14-8-3-9-15-22-18)20(23-16-10-4-1-5-11-16)24-25(21)17-12-6-2-7-13-17/h1-2,4-7,10-13,23-24H,3,8-9,14-15H2 |
InChI Key |
ZPQOQKRQJHQGBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NCC1)C2=C(NN(C2=O)C3=CC=CC=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















